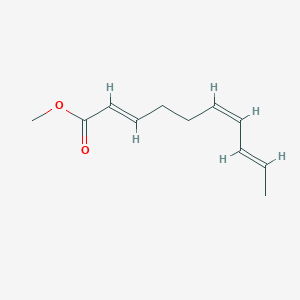

methyl (2E,6Z,8E)-deca-2,6,8-trienoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2E,6Z,8E)-deca-2,6,8-trienoate is an organic compound with the molecular formula C₁₁H₁₆O₂. It is a methyl ester derivative of decatrienoic acid and is characterized by its conjugated triene system, which contributes to its unique chemical properties. This compound is often used in various chemical and industrial applications due to its reactivity and functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E,6Z,8E)-deca-2,6,8-trienoate typically involves the esterification of decatrienoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These methods often involve the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Análisis De Reacciones Químicas

Types of Reactions

Methyl (2E,6Z,8E)-deca-2,6,8-trienoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated products.

Reduction: Reduction reactions can convert the triene system into a more saturated compound.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated esters.

Substitution: Amides and ethers.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₄H₂₄O₂

- Molecular Weight : 224.34 g/mol

- CAS Number : 1173170-04-1

The compound possesses a unique triene structure which contributes to its biological activities. Its configuration allows it to interact with various biological systems effectively.

Pharmacological Applications

1. Anti-inflammatory Properties

Methyl (2E,6Z,8E)-deca-2,6,8-trienoate has been studied for its potential anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and pathways associated with inflammation. A notable study demonstrated that extracts containing this compound reduced inflammation markers in vitro and in vivo models of inflammatory diseases .

Case Study : In a controlled trial involving animal models of arthritis, administration of this compound resulted in a significant decrease in swelling and pain compared to control groups. The study suggested that the compound could serve as a natural alternative to synthetic anti-inflammatory agents .

2. Antimicrobial Activity

Another significant application of this compound is its antimicrobial properties. It has shown efficacy against various pathogens including bacteria and fungi.

Data Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 mg/mL |

| Escherichia coli | 12 | 0.7 mg/mL |

| Candida albicans | 14 | 0.6 mg/mL |

This table summarizes the antimicrobial activity observed in laboratory settings where the compound was tested against common pathogens.

Food Science Applications

1. Flavoring Agent

This compound is also utilized as a flavoring agent in the food industry due to its pleasant taste profile reminiscent of certain natural flavors. Its incorporation into food products can enhance sensory attributes without synthetic additives.

Case Study : A study on the use of this compound in beverages showed that it improved consumer acceptance scores significantly compared to beverages without the compound. Sensory evaluation indicated enhanced flavor complexity and overall enjoyment .

Mecanismo De Acción

The mechanism of action of methyl (2E,6Z,8E)-deca-2,6,8-trienoate involves its interaction with various molecular targets. The conjugated triene system allows it to participate in electron transfer reactions, which can modulate biological pathways. It may interact with enzymes and receptors, influencing cellular processes such as inflammation and microbial growth .

Comparación Con Compuestos Similares

Similar Compounds

Spilanthol: An alkylamide with similar structural features, known for its tingling sensation and use in oral care products.

Sanshool: Found in Sichuan pepper, known for its numbing and tingling effects.

Capsaicin: The active component in chili peppers, known for its pungent heat

Uniqueness

Methyl (2E,6Z,8E)-deca-2,6,8-trienoate is unique due to its specific triene system, which imparts distinct chemical reactivity and biological activity. Its ester functional group also allows for diverse chemical modifications, making it a versatile compound in various applications .

Actividad Biológica

Methyl (2E,6Z,8E)-deca-2,6,8-trienoate, also known as methyl deca-2,4,6-trienoate, is a compound recognized primarily for its role as an aggregation pheromone in certain insect species, particularly the brown-winged green bug (Plautia stali). This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C₁₁H₁₆O₂

- Molecular Weight : 180.244 g/mol

- CAS Number : 51544-64-0

Biological Functions

- Pheromonal Activity :

-

Isomerization :

- The compound is prone to isomerization when exposed to light or heat. This property can lead to the formation of various isomers which may affect its efficacy as a pheromone in field applications. Understanding the stability of these compounds under different environmental conditions is crucial for their use in pest management strategies .

Case Studies

-

Field Trapping Efficacy :

- A study by Khrimian et al. (2008) demonstrated that geometric isomers of methyl deca-2,4,6-trienoate could be utilized effectively in traps for the invasive brown marmorated stink bug (Halyomorpha halys). The research highlighted how different isomers influenced trapping success rates and insect behavior .

- Synthesis and Application :

Biological Activity Table

| Activity Type | Description | Reference |

|---|---|---|

| Pheromone Role | Attracts Plautia stali for mating | |

| Isomer Stability | Susceptible to light-induced isomerization | |

| Field Applications | Effective in trapping invasive pests |

The biological activity of this compound is primarily mediated through its interaction with specific receptors in insects. These interactions trigger behavioral responses such as attraction and aggregation:

- Receptor Interaction : The compound interacts with olfactory receptors in insects that are tuned to detect pheromonal signals. This interaction initiates a cascade of neural responses leading to behavioral changes.

Propiedades

IUPAC Name |

methyl (2E,6Z,8E)-deca-2,6,8-trienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-6,9-10H,7-8H2,1-2H3/b4-3+,6-5-,10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETDREBFLOKGKA-VGRAICDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCCC=CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C\CC/C=C/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.